1,1-Dibenzyl-2,2-dimethylhydrazine
Description
1,1-Dibenzyl-2,2-dimethylhydrazine is a synthetic hydrazine derivative characterized by two benzyl groups attached to one nitrogen atom and two methyl groups to the adjacent nitrogen. Hydrazines are notable for their alkylating properties, which enable interactions with DNA and proteins, contributing to both therapeutic and toxicological outcomes .
Properties
CAS No. |
65114-31-0 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1,1-dibenzyl-2,2-dimethylhydrazine |
InChI |
InChI=1S/C16H20N2/c1-17(2)18(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
NDSSVJDXRMJJIO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-2,2-dimethylhydrazine typically involves the reaction of benzyl chloride with 2,2-dimethylhydrazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H5CH2Cl+(CH3)2NNH2→C6H5CH2NN(CH3)2+HCl
The reaction is typically conducted in an organic solvent, such as ethanol, under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of 1,1-Dibenzyl-2,2-dimethylhydrazine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-2,2-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzyl hydrazones or azines.
Reduction: Formation of dibenzylamines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1,1-Dibenzyl-2,2-dimethylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-2,2-dimethylhydrazine involves its interaction with molecular targets through its hydrazine moiety. The compound can form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific context of its application.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- DMH is a potent colon-specific carcinogen, widely used to induce colorectal cancer in rodents. It generates oxidative stress by elevating lipid peroxidation and altering liver enzymes (AST, ALT, ALP) .
- UDMH is a rocket fuel precursor that degrades into hazardous byproducts like FADMH and NDMA (a known carcinogen). Its environmental persistence necessitates advanced detection methods, such as supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) .
Mechanistic and Toxicological Profiles
Table 2: Comparative Toxicological Findings
Critical Insights:
- DMH requires metabolic activation via cytochrome P450 to form DNA-reactive methyl radicals, leading to colon tumorigenesis .
- UDMH 's environmental transformation products (e.g., FADMH) are challenging to quantify due to isomerism, necessitating advanced analytical techniques .
- Protective agents like aged garlic extract (AGE) and Saccharomyces cerevisiae (selenium-enriched yeast) counteract DMH-induced carcinogenesis by suppressing NF-κB signaling and enhancing antioxidant defenses .
Environmental and Clinical Relevance
- DMH: Used preclinically to study chemopreventive agents (e.g., luteolin, thymoquinone) that reduce oxidative stress and tumorigenesis .
- UDMH : Environmental contamination from rocket fuel residues poses ecological risks, requiring remediation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
